REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1Cl)(=[O:3])[CH3:2].[CH3:11][O-:12].[Na+]>O>[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[O:12][CH3:11])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1Cl
|
Name
|
sodium methoxide
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (4×50 ml) and water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=NC=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |